(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications
Potential in Rheumatic Disease Treatment
Research has highlighted the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. In vivo studies using a collagen-adjuvant arthritis model in rats have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects. This suggests the therapeutic potential of structurally similar benzo[b]thiophene derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).
Applications in Dye Synthesis
Benzo[b]thiophene derivatives have been explored for their applicability as disperse dyes. Through the synthesis of azo benzo[b]thiophene derivatives, these compounds exhibit good coloration and fastness properties on polyester, indicating their potential use in textile industries (Sabnis & Rangnekar, 1989).
Antimicrobial Activity
Novel acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems have shown significant antimicrobial activity. These compounds, designed for dyeing and/or textile finishing, have been evaluated for their antibacterial and antifungal activities, showcasing the potential of benzo[b]thiophene derivatives in developing new antimicrobial agents (Shams et al., 2011).
Polymerization and Antibacterial Properties
The polymerization of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its copolymers has been studied, revealing insights into the kinetic parameters of polymerization and the thermal stability of these materials. Additionally, these polymers exhibited moderate biological activity, underscoring the versatility of benzo[b]thiophene derivatives in polymer science and their potential for developing materials with antibacterial properties (Elsabee et al., 2011).
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-20(25)17-15-4-2-3-5-16(15)27-19(17)23-18(24)13(11-22)10-12-6-8-14(21)9-7-12/h6-10H,2-5H2,1H3,(H,23,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPDOYRIURNVCJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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